molecular formula C18H39NO2 B087070 Tetrabutylammonium acetate CAS No. 10534-59-5

Tetrabutylammonium acetate

Cat. No. B087070
CAS RN: 10534-59-5
M. Wt: 301.5 g/mol
InChI Key: MCZDHTKJGDCTAE-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of tetrabutylammonium acetate involves various strategies, including the use of tetrabutylammonium salts in catalytic systems. For instance, tetrabutylammonium bromide (TBAB) has been utilized as a catalyst in isopropanol for synthesizing 2,4,5-trisubstituted imidazoles through a three-component, one-pot condensation process, showcasing its efficiency and environmental friendliness (Chary et al., 2008).

Molecular Structure Analysis

A theoretical study on tetrabutylammonium derivatives, such as [NBu4][Bi(dmit)2], emphasizes the detailed analysis of its vibrational spectrum and molecular orbitals, which are pivotal for understanding the molecular structure and intermolecular interactions within such compounds (Rocco et al., 2004).

Chemical Reactions and Properties

The chemical versatility of tetrabutylammonium acetate is evident in its role in promoting a wide range of chemical reactions. For example, it acts as a catalyst in the synthesis of allyl aryl sulfone derivatives through a tetrabutylammonium iodide catalyzed method, highlighting its applicability in sulfonylation reactions (Li et al., 2013).

Physical Properties Analysis

The physical properties of tetrabutylammonium acetate, such as solubility, phase behavior, and thermal stability, are crucial for its application in various chemical processes. However, the literature search did not yield specific studies focusing solely on the physical properties of tetrabutylammonium acetate, indicating a potential area for future research.

Chemical Properties Analysis

Tetrabutylammonium acetate's chemical properties, including reactivity, chemical stability, and catalytic activity, contribute to its widespread use in organic chemistry. Its role as a catalyst in environmentally benign reactions, such as the synthesis of 1,8-dioxodecahydroacridines using tetrabutylammonium hexatungstate, demonstrates its effectiveness and minimal environmental impact (Davoodnia et al., 2012).

Scientific Research Applications

  • Chemical Modification of Polysaccharides : Renard and Jarvis (1999) utilized Tetrabutylammonium salts for acetylation and methylation of homogalacturonans. This process is useful in modifying the chemical properties of polysaccharides (Renard & Jarvis, 1999).

  • Catalysis in Organic Synthesis : Davoodnia et al. (2012) described the use of a Tetrabutylammonium-based catalyst for the synthesis of 1,8-dioxodecahydroacridines, highlighting its advantages such as shorter reaction times and higher yields (Davoodnia et al., 2012).

  • Antimicrobial Properties : A study by Saadeh et al. (2009) on Tetrabutylammonium salts, including acetate, showed antimicrobial effectiveness against certain bacteria, and their ability to influence proteins like bovine serum albumin (Saadeh et al., 2009).

  • Analytical Chemistry : Russell (1976) researched the chronopotentiometric behavior of Tetrabutylammonium salts of various acetates, which proved useful in analytical chemistry for the determination of quarter-wave potentials and diffusion coefficients (Russell, 1976).

  • Nanoparticle Catalysis : Calō et al. (2003) demonstrated that Tetrabutylammonium acetate aids in the formation of palladium nanoparticles, which catalyze a stereospecific C-C coupling process (Calō et al., 2003).

  • Green Chemistry : Kajigaeshi et al. (1987) used Tetrabutylammonium tribromide, a related compound, for the efficient synthesis of bromoacetyl derivatives, contributing to more sustainable chemical processes (Kajigaeshi et al., 1987).

  • Organic Synthesis : Urgaonkar and Verkade (2004) developed a copper- and amine-free palladium-catalyzed Sonogashira reaction using Tetrabutylammonium acetate, highlighting its utility in organic synthesis under mild conditions (Urgaonkar & Verkade, 2004).

  • CO2 Utilization and Sustainable Chemistry : Murata et al. (2020) described the use of Tetrabutylammonium acetate in the solvent-free conversion of CO2 into valuable chemicals, contributing to the field of green chemistry (Murata et al., 2020).

  • Pharmaceutical Analysis : Bogni et al. (2019) highlighted the use of Tetrabutylammonium as a phase-transfer agent in PET radiochemistry, noting the importance of its quantification due to toxicity (Bogni et al., 2019).

  • Ionic Liquids in Synthesis : Chary et al. (2008) utilized Tetrabutylammonium bromide, a compound related to Tetrabutylammonium acetate, as a catalyst in the synthesis of imidazoles, demonstrating the versatility of Tetrabutylammonium salts in chemical synthesis (Chary et al., 2008).

Safety And Hazards

Tetrabutylammonium acetate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician .

Future Directions

While specific future directions for Tetrabutylammonium acetate were not found in the search results, it is known that the study of intermolecular interactions during phase change of substances like Tetrabutylammonium acetate is a topic of ongoing research .

properties

IUPAC Name

tetrabutylazanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZDHTKJGDCTAE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065111
Record name Tetrabutylammonium acetate
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Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tetrabutylammonium acetate
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Product Name

Tetrabutylammonium acetate

CAS RN

10534-59-5
Record name Tetrabutylammonium acetate
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Record name 1-Butanaminium, N,N,N-tributyl-, acetate (1:1)
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Record name 1-Butanaminium, N,N,N-tributyl-, acetate (1:1)
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Record name Tetrabutylammonium acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,030
Citations
H Shui, K Norinaga, M Iino - Energy & fuels, 2001 - ACS Publications
… Recently, we have found that tetrabutylammonium acetate (TBAA) and halides were as effective as TCNE for enhancing coal extraction yield with the CS 2 /NMP mixed solvent. It was …
Number of citations: 32 pubs.acs.org
Y Yu, J Miao, Z Jiang, H Sun, L Zhang - Applied Physics A, 2016 - Springer
Cellulose acetate (CA) and cellulose acetate propionate (CAP) were homogeneously synthesized in a novel tetrabutylammonium acetate/dimethyl sulfoxide (DMSO) solvent system, …
Number of citations: 10 link.springer.com
A Idström, L Gentile, M Gubitosi, C Olsson, B Stenqvist… - Cellulose, 2017 - Springer
We have found that the dissolution of cellulose in the binary mixed solvent tetrabutylammonium acetate/dimethyl sulfoxide follows a previously overlooked near-stoichiometric …
Number of citations: 42 link.springer.com
IC Eromosele - Journal of Macromolecular Science—Chemistry, 1991 - Taylor & Francis
Butylcyanoacrylate (BCA) was polymerized in tetrahydrofuran by tetrabutylammonium acetate (TBA + Ac - ) in the presence of acetic acid. Large concentrations of acetic acid, several …
Number of citations: 8 www.tandfonline.com
H Zhong, W Li, Y Huang, D Cao, C Zhang… - … Applied Materials & …, 2022 - ACS Publications
… In this study, tetrabutylammonium acetate (TBAAc) was first introduced between the CsPbI 3 perovskite film and the SnO 2 layer to enhance the electron transport of the SnO 2 ETL and …
Number of citations: 20 pubs.acs.org
F Bellina, M Lessi, C Manzini - European Journal of Organic …, 2013 - Wiley Online Library
A mild, general, and convenient palladium‐catalyzed direct arylation of the 5‐position of azoles with aryl bromides, efficiently promoted by tetrabutylammonium acetate, is described. 1‐…
G Battistuzzi, R Bernini, S Cacchi… - Advanced Synthesis …, 2007 - Wiley Online Library
4‐Aryl‐2‐quinolones can be prepared from readily available o‐bromocinnamamide and aryl iodides using phosphine‐free palladium(II) acetate as the precatalyst and a molten tetra(n‐…
Number of citations: 81 onlinelibrary.wiley.com
J Bengtsson, C Olsson, A Hedlund… - The Journal of …, 2017 - ACS Publications
… We show that the solubility of cellulose in dimethyl sulfoxide solutions of tetrabutylammonium acetate is less strongly affected by water than by ethanol on a molar basis, contrary to what …
Number of citations: 13 pubs.acs.org
YB Huang, PP Xin, JX Li, YY Shao… - ACS Sustainable …, 2016 - ACS Publications
… (25) reported pioneering work on the dissolution of cellulose in tetrabutylammonium acetate (TBAA) and DMSO mixed solvents under mild conditions. However, a detailed study on the …
Number of citations: 54 pubs.acs.org
M Galicia, FJ González - Journal of The Electrochemical Society, 2002 - iopscience.iop.org
… Cyclic voltammetry of 2 mM tetrabutylammonium acetate in on HOPG. The scan rate is … Cyclic voltammetry of tetrabutylammonium acetate in on glassy carbon electrode at (a) The …
Number of citations: 120 iopscience.iop.org

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